lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate is a compound with a complex structure that includes lithium, thiazole, and acetamidoethylamino groups
Mechanism of Action
Target of Action
The primary target of lithium is the glycogen synthase kinase 3-beta (GSK3B) . This enzyme plays a crucial role in neuronal signal transduction, and its inhibition by lithium contributes to its mood-stabilizing effect .
Mode of Action
Lithium interacts with its target, GSK3B, by inhibiting its activity . This inhibition disrupts the normal functioning of several critical neuronal enzymes and neurotransmitter receptors . The active principle in lithium salts is the lithium ion Li+, which can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Biochemical Pathways
Lithium affects multiple biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . Furthermore, lithium facilitates the production of neuroprotective factors B-cell lymphoma-2 (Bcl-2) and Brain-derived neurotrophic factor (BDNF) by regulating cAMP response element binding protein (CREB) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The molecular and cellular effects of lithium’s action include enhanced activity of BDNF, decreased excitatory neurotransmission, and increased inhibitory neurotransmission . These changes contribute to lithium’s therapeutic effects in managing bipolar disorder and other psychiatric conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium. For instance, at subzero temperatures, the capacity of lithium-ion batteries drops dramatically, restricting its applications as a reliable power source for electric vehicles in cold climates and equipment used in the aerospace
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Given the known biological activities of thiazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently documented .
Metabolic Pathways
The metabolic pathways that Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .
Subcellular Localization
The subcellular localization of Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of lithium acetate with 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous production methods to meet the demand for the compound in various applications .
Chemical Reactions Analysis
Types of Reactions
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to lithium(1+) ion 2-{2-[(2-acetamidoethyl)amino]-1,3-thiazol-4-yl}acetate include:
- Lithium acetate
- 2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetic acid
- Other thiazole derivatives
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S.Li/c1-6(13)10-2-3-11-9-12-7(5-16-9)4-8(14)15;/h5H,2-4H2,1H3,(H,10,13)(H,11,12)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNWYORSCJQKA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)NCCNC1=NC(=CS1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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